molecular formula C9H19NO B8794338 n,n-Diethylpentanamide CAS No. 922-13-4

n,n-Diethylpentanamide

Cat. No.: B8794338
CAS No.: 922-13-4
M. Wt: 157.25 g/mol
InChI Key: YDNGWBPWLNQCSF-UHFFFAOYSA-N
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Description

It is structurally related to compounds such as APX2009 [(2E)-2-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methylidene]-N,N-diethylpentanamide], a naphthoquinone derivative studied for its redox-inhibitory and anticancer properties . The compound’s pharmacological relevance stems from its ability to modulate APE1/REF-1 activity, impacting cancer cell proliferation and neuroprotection against platinum-based drug toxicity .

Properties

CAS No.

922-13-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N,N-diethylpentanamide

InChI

InChI=1S/C9H19NO/c1-4-7-8-9(11)10(5-2)6-3/h4-8H2,1-3H3

InChI Key

YDNGWBPWLNQCSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylpentanamide (CAS 6225-06-5)

  • Structural Differences : Replaces ethyl groups with methyl groups on the nitrogen.
  • Physical Properties :
    • Molecular Weight: 129.20 g/mol vs. ~157.26 g/mol (estimated for diethyl variant).
    • Boiling Point: 141°C (at 100 Torr) vs. higher expected for diethyl due to increased molecular weight.
    • Melting Point: -51°C .
  • Applications: Primarily used as a solvent or synthetic intermediate. No reported pharmacological activity, unlike N,N-diethylpentanamide derivatives .

N,N-Diethylacetamide (CAS 685-91-6)

  • Structural Differences : Shorter acyl chain (acetamide vs. pentanamide).
  • Physical Properties :
    • Molecular Weight: 115.18 g/mol vs. ~157.26 g/mol.
    • Boiling Point: Likely lower than diethylpentanamide due to shorter chain.
  • Safety : Classified as hazardous (≥99% purity), with risks of irritation and organ toxicity .
  • Applications: Industrial solvent; lacks the naphthoquinone moiety critical to APX2009’s bioactivity .

Functionalized Pentanamides (e.g., Quinolinyl-Piperazine Derivatives)

  • Structural Differences: Pentanamide linked to complex aromatic systems (e.g., quinoline, piperazine). Example: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c) .
  • Pharmacological Relevance : Designed for receptor-targeted activity (e.g., serotonin/dopamine modulation), contrasting with APX2009’s redox inhibition .

Anticancer Activity

  • APX2009 : Reduces breast cancer cell proliferation, migration, and invasion by inhibiting APE1/REF-1, a key regulator of oxidative stress responses. Demonstrates synergy with radiotherapy and chemotherapeutics .
  • Comparison: N,N-Dimethylpentanamide lacks documented anticancer effects, highlighting the importance of ethyl groups and naphthoquinone substitution in APX2009 .

Neuroprotective Effects

Key Properties

Compound Molecular Weight (g/mol) Boiling Point Melting Point LogP (Estimated)
This compound ~157.26 >200°C* Not reported ~2.5 (higher lipophilicity)
N,N-Dimethylpentanamide 129.20 141°C (100 Torr) -51°C ~1.8
N,N-Diethylacetamide 115.18 ~165°C* Not reported ~0.5

*Estimated based on structural analogs.

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